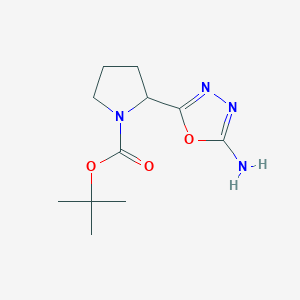
Tert-butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
“5-tert-butyl-1,3,4-oxadiazol-2-amine” is a compound with the molecular formula C6H11N3O . It is a derivative of 1,3,4-oxadiazol .
Molecular Structure Analysis
The molecular structure of “5-tert-butyl-1,3,4-oxadiazol-2-amine” consists of a 1,3,4-oxadiazol ring substituted with a tert-butyl group and an amino group .Physical and Chemical Properties Analysis
“5-tert-butyl-1,3,4-oxadiazol-2-amine” has a molecular weight of 141.17 Da .Applications De Recherche Scientifique
Metabolic Studies
One study investigated the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor that includes the tert-butyl and oxadiazole moiety. The research highlighted the identification of metabolites formed through hydroxylation and carbonyl reduction, with specific emphasis on a C-demethylated metabolite generated by nonenzymatic decarboxylation facilitated by the oxadiazole ring's resonance stabilization (Yoo et al., 2008).
Synthesis and Characterization
Studies have detailed the synthesis and characterization of novel bioactive compounds containing 1,2,4-oxadiazole rings, including analogs with potential antitumor activity. For instance, compounds were synthesized starting from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, demonstrating significant potency in vitro against a panel of cell lines (Maftei et al., 2013). Another study expanded on this by incorporating pyrazole and pyrazolo[3,4-d]pyrimidine moieties to improve lipophilicity and cell wall transport, leading to compounds with notable in vitro anticancer activity (Maftei et al., 2016).
Optical and Electronic Applications
Research into the optical properties of novel 1,3,4-oxadiazole derivatives has led to the development of compounds with potential applications in light-emitting devices and fluorescence resonance energy transfer (FRET) systems. For example, a study synthesized derivatives from 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid, exploring their fluorescence characteristics for potential use in electronic and photonic devices (Ge et al., 2014).
Biological Activity Prediction
The synthesis of novel bicyclic systems containing the 1,2,4-oxadiazole ring was explored, with the prediction of biological activity for the synthesized compounds. This work demonstrates the utility of such compounds in potential pharmacological applications, highlighting the diverse functional possibilities of the oxadiazole moiety (Kharchenko et al., 2008).
Antimicrobial and Antioxidant Applications
Further studies have synthesized new 1,2,4-triazoles from isonicotinic acid hydrazide, evaluating their antimicrobial activities. This research underlines the potential of oxadiazole derivatives in developing new antimicrobial agents (Bayrak et al., 2009). Another study synthesized 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties, assessing their antioxidant activity and demonstrating significant free-radical scavenging ability (Shakir et al., 2014).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures have been reported to interact with their targets and cause changes that result in various biological activities .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities .
Result of Action
Related compounds have been reported to exhibit a range of biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Tert-butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition of enzyme activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their function and affecting downstream biological processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and growth.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of bacterial enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, maintaining its biological activity over extended periods . Degradation products may form under certain conditions, which could influence its overall efficacy. Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as antibacterial and anticancer activities . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological processes. Threshold effects have been identified, indicating the dosage range within which this compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . The metabolic pathways of this compound can influence its overall efficacy and toxicity, as the metabolites may have different pharmacological properties compared to the parent compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, facilitating its entry into target cells . Once inside the cells, this compound can accumulate in specific cellular compartments, where it exerts its biological effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism.
Propriétés
IUPAC Name |
tert-butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-11(2,3)18-10(16)15-6-4-5-7(15)8-13-14-9(12)17-8/h7H,4-6H2,1-3H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUSTBYZNUQYRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695217 | |
| Record name | tert-Butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887587-93-1 | |
| Record name | tert-Butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


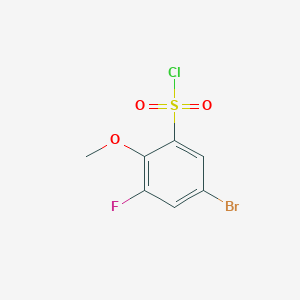
![2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile](/img/structure/B1443201.png)
![{2-[(4-Fluorophenyl)amino]ethyl}(2-methoxyethyl)amine dihydrochloride](/img/structure/B1443203.png)
![8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B1443204.png)

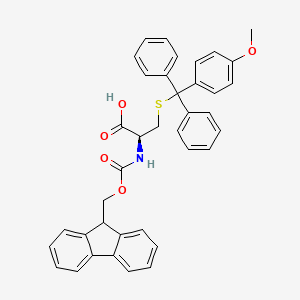

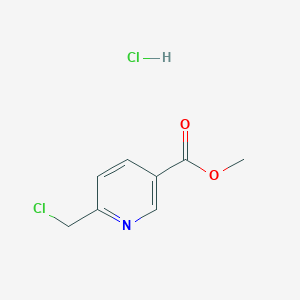
![6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1443212.png)
![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B1443214.png)

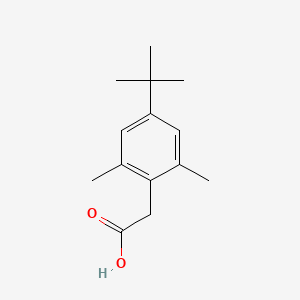
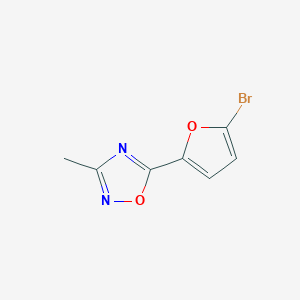
![2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride](/img/structure/B1443221.png)
